6-(3-cyclopentylpropanoyl)-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(3-cyclopentylpropanoyl)-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one is a synthetic organic compound that belongs to the class of quinolinones This compound is characterized by the presence of a cyclopentylpropanoyl group, a fluorine atom, and a tetrahydroquinolinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-cyclopentylpropanoyl)-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the cyclopentylpropanoyl intermediate: This step involves the reaction of cyclopentylpropionic acid with a suitable reagent, such as thionyl chloride, to form cyclopentylpropanoyl chloride.
Coupling with a quinoline derivative: The cyclopentylpropanoyl chloride is then reacted with a quinoline derivative under appropriate conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-(3-cyclopentylpropanoyl)-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted quinolinones.
Scientific Research Applications
6-(3-cyclopentylpropanoyl)-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(3-cyclopentylpropanoyl)-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- 6-(3-cyclopentylpropanoyl)-7-chloro-1,2,3,4-tetrahydroquinolin-2-one
- 6-(3-cyclopentylpropanoyl)-7-bromo-1,2,3,4-tetrahydroquinolin-2-one
- 6-(3-cyclopentylpropanoyl)-7-iodo-1,2,3,4-tetrahydroquinolin-2-one
Uniqueness
6-(3-cyclopentylpropanoyl)-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its halogenated analogs .
Properties
IUPAC Name |
6-(3-cyclopentylpropanoyl)-7-fluoro-3,4-dihydro-1H-quinolin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FNO2/c18-14-10-15-12(6-8-17(21)19-15)9-13(14)16(20)7-5-11-3-1-2-4-11/h9-11H,1-8H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGAXFJZCYSZMJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC(=O)C2=C(C=C3C(=C2)CCC(=O)N3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.